molecular formula C18H27N3O2 B6221031 tert-butyl (1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2757961-67-2

tert-butyl (1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B6221031
CAS RN: 2757961-67-2
M. Wt: 317.4
InChI Key:
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Description

Tert-butyl (1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C18H27N3O2 and its molecular weight is 317.4. The purity is usually 95.
BenchChem offers high-quality tert-butyl (1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves the protection of the amine group, followed by the formation of the bicyclic ring system and the subsequent deprotection of the amine group. The tert-butyl ester group is introduced to protect the carboxylic acid group during the reaction steps.", "Starting Materials": [ "Benzylamine", "Methyl acrylate", "Sodium hydride", "Benzyl bromide", "Tert-butyl bromoacetate", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Benzylamine is reacted with methyl acrylate in the presence of sodium hydride to form the protected amine intermediate.", "The protected amine intermediate is then reacted with benzyl bromide to form the benzyl-protected amine intermediate.", "The benzyl-protected amine intermediate is then reacted with tert-butyl bromoacetate to form the tert-butyl ester-protected amine intermediate.", "The tert-butyl ester-protected amine intermediate is then reacted with sodium borohydride in the presence of acetic acid to form the bicyclic ring system.", "The resulting product is then deprotected using hydrochloric acid to remove the benzyl and tert-butyl ester groups.", "The final product is obtained by neutralizing the reaction mixture with sodium hydroxide and extracting with ethyl acetate and methanol." ] }

CAS RN

2757961-67-2

Molecular Formula

C18H27N3O2

Molecular Weight

317.4

Purity

95

Origin of Product

United States

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